![molecular formula C21H25ClN4O3S B2807956 Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate CAS No. 898362-01-1](/img/structure/B2807956.png)
Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C21H25ClN4O3S and its molecular weight is 448.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activities
One of the primary scientific research applications of this compound and its derivatives involves their synthesis for antimicrobial activities. These compounds, particularly those belonging to the 1,2,4-triazole derivatives family, have been synthesized and tested for their antimicrobial properties. Such studies highlight the potential of these compounds in the development of new antimicrobial agents. For instance, derivatives of 1,2,4-triazole have shown promising antimicrobial activities against various microorganisms, suggesting their utility in creating effective antimicrobial treatments (Bektaş et al., 2007; Özil et al., 2015).
Antihypertensive Potential
Another significant area of research is the exploration of these compounds for their potential antihypertensive effects. Studies have been conducted on derivatives of the compound that bear structural similarities to known antihypertensive agents. These studies suggest that certain derivatives may exhibit promising antihypertensive activity, providing a basis for further investigation into their potential as antihypertensive drugs (Bayomi et al., 1999).
Exploration of Antagonistic Activities
Research into the 1,2,4-triazole derivatives also extends into their antagonistic activities, particularly as 5-HT2 antagonists. This line of investigation has revealed that some derivatives possess potent 5-HT2 antagonist activity, which could be beneficial in the development of treatments for conditions influenced by this receptor, such as certain psychiatric disorders (Watanabe et al., 1992).
Anticancer Research
The anticancer properties of 1,2,4-triazole derivatives have also been a subject of scientific investigation. The research focuses on understanding the molecular mechanisms behind the anticancer activities of these compounds, including their interaction with specific cellular targets. Such studies contribute to the broader field of anticancer drug development, offering insights into how these compounds can be harnessed to inhibit cancer cell growth (Karayel, 2021).
Diabetes Treatment Potential
Furthermore, the potential of 1,2,4-triazole derivatives in treating diabetes has been explored. Research indicates that certain S-substituted derivatives of these compounds exhibit significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential utility in developing new treatments for type II diabetes (ur-Rehman et al., 2018).
特性
IUPAC Name |
ethyl 1-[(4-chlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3S/c1-3-16-23-21-26(24-16)19(27)18(30-21)17(13-7-9-15(22)10-8-13)25-11-5-6-14(12-25)20(28)29-4-2/h7-10,14,17,27H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQINHNWEILYLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCCC(C4)C(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

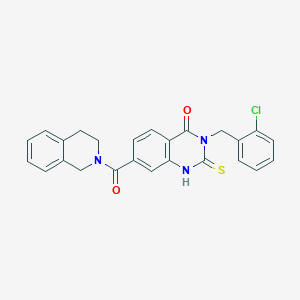
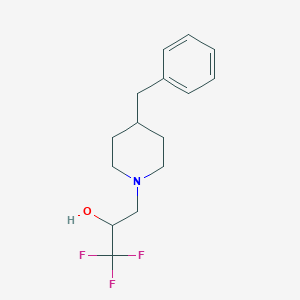
![Tert-butyl 2-[5-methyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2807882.png)
![N-(2,4-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807884.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2807885.png)

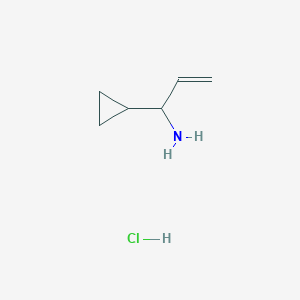
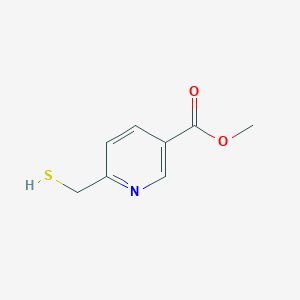
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenecarbonitrile](/img/structure/B2807891.png)
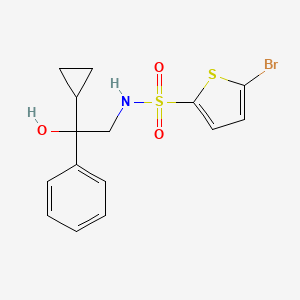
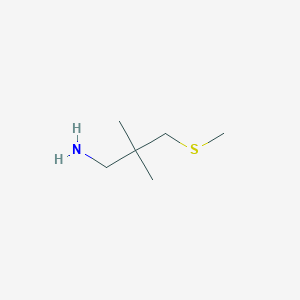
![S-[(2-Methyl-4-oxoazetidin-2-yl)methyl] ethanethioate](/img/structure/B2807895.png)

